2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol, with the Chemical Abstracts Service number 948571-47-9, is a compound that features a pyrazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is classified as an organic compound and is primarily recognized for its potential applications in pharmaceutical research.
The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring. Pyrazoles are known for their biological activity, making them important in drug development and synthesis.
The synthesis of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used for monitoring the progress and confirming the structure of the synthesized product.
The molecular formula for 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol is C7H13N3O2. The structure can be represented as follows:
Key structural data includes:
The compound may undergo various chemical reactions typical of alcohols and amines. Notable reactions include:
Each reaction requires specific conditions such as catalysts or solvents to promote reactivity while minimizing side reactions.
The mechanism of action for 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol is primarily related to its interaction with biological targets. Pyrazole derivatives often act as enzyme inhibitors or modulators in various biochemical pathways.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that this compound has favorable absorption characteristics, suggesting potential bioavailability .
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol has potential applications in:
Research continues into its therapeutic potential, particularly in areas related to anti-inflammatory and anticancer activities .
The strategic integration of ethanolamine motifs with pyrazole heterocycles represents a significant advancement in bioactive molecule design. The structural template of 2-(4-amino-1H-pyrazol-1-yl)ethanol derivatives emerged in the early 2000s as medicinal chemists sought to balance hydrophilic-lipophilic properties in kinase inhibitors. This hybrid architecture combines the hydrogen-bonding capabilities of the ethanol moiety with the diverse pharmacological profile of the 4-aminopyrazole core. The 4-amino group significantly enhances hydrogen-bonding capacity compared to unsubstituted pyrazoles, enabling stronger target interactions while maintaining favorable log P values (typically -0.3 to 0.8) [5].
Table 1: Evolution of Pyrazole-Ethanol Conjugates in Pharmaceutical Development
Compound Name | CAS Registry | Molecular Formula | Key Structural Features | Therapeutic Applications |
---|---|---|---|---|
2-(4-Amino-1H-pyrazol-1-yl)ethanol | 948571-47-9 | C₅H₉N₃O | Basic ethanol tether, no spacer | Kinase inhibitor intermediates |
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol | 1707375-29-8 | C₁₃H₁₇N₃O | Aryl extension at C5 position | Anticancer lead optimization |
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol | - | C₇H₁₃N₃O₂ | Diethylene glycol spacer extension | Targeted drug delivery systems |
The progression from simple ethanol tethers to extended spacer systems demonstrates purposeful molecular innovation. Early derivatives like 2-(4-amino-1H-pyrazol-1-yl)ethanol (CAS: 948571-47-9) established the fundamental bioactivity profile but exhibited limitations in spatial positioning of pharmacophores. This drove development of extended analogs featuring ethylene glycol spacers, specifically 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol, which introduced enhanced conformational flexibility [1] [9]. The diethylene glycol spacer provides approximately 10-15 Å additional molecular reach compared to single-ethanol counterparts, enabling engagement with previously inaccessible binding pockets in biological targets [6]. Current applications exploit these spacers for constructing antibody-drug conjugates where precise orientation dictates binding efficiency, particularly in folate-targeted therapies where spatial alignment mimics natural folate receptor interactions [8].
The electronic landscape of pyrazole derivatives is profoundly influenced by positional isomerism of the amino group, with the 4-amino configuration exhibiting distinct tautomeric behavior and electron distribution patterns. Unlike 3- or 5-aminopyrazoles, 4-aminopyrazoles display prototropic tautomerism where the amino group exists in equilibrium with imino forms (Scheme 1). This equilibrium is solvent-dependent, with polar aprotic media like DMSO favoring the amino tautomer (95:5 ratio) while protic environments shift toward imino configurations (70:30) [5]. This tautomeric flexibility enables adaptive hydrogen bonding critical for target engagement.
Table 2: Electronic and Structural Properties of Aminopyrazole Isomers
Substitution Pattern | Tautomeric Equilibrium | pKa (Pyrazole N) | Electron Density at C5 | Biological Implications |
---|---|---|---|---|
3-Aminopyrazole | Fixed | 2.38 | Low (0.78 e⁻) | Limited hydrogen bonding diversity |
4-Aminopyrazole | Dynamic (NH₂/NH) | 2.52 | High (1.02 e⁻) | Adaptive binding, enhanced solubility |
5-Aminopyrazole | Fixed | 2.71 | Moderate (0.89 e⁻) | Restricted conformational freedom |
Density functional theory calculations reveal that the 4-amino group in 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol creates an electron-rich environment at C5 (Mulliken charge: -0.32) while maintaining moderate electron deficiency at C3 (Mulliken charge: +0.18). This polarized electronic configuration facilitates regioselective electrophilic substitutions at C5 while making C3 susceptible to nucleophilic attack – properties exploited in constructing hybrid pharmacophores [5] [8]. The electron-donating effect (+M) of the 4-amino group also elevates the HOMO energy level (-6.8 eV vs. -7.4 eV in unsubstituted pyrazole), enhancing π-π stacking interactions with aromatic residues in enzyme binding pockets. These characteristics explain the privileged status of 4-aminopyrazoles in dihydrofolate reductase (DHFR) inhibitors, where the protonated amino group forms salt bridges with conserved aspartate residues (binding affinity ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for 3-amino analogs) [8].
The diethylene glycol spacer in 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol exemplifies strategic molecular engineering to optimize bioactivity through spatial control. Unlike rigid aromatic linkers, the -OCH₂CH₂OCH₂CH₂- tether provides rotational freedom (12 freely rotatable bonds) while maintaining water solubility (log S = -1.8). This spacer architecture serves three critical functions: (1) reducing steric hindrance at target interfaces, (2) maintaining hydrophilic character despite increasing molecular mass, and (3) enabling precise orientation of the aminopyrazole pharmacophore [3] [6].
Table 3: Impact of Spacer Length on Biomolecular Interactions
Spacer Type | Length (Å) | Hydration Shell (H₂O molecules) | Association Constant (Kₐ M⁻¹) | Steric Interference Factor |
---|---|---|---|---|
Direct conjugation | 0 | 3.2 ± 0.4 | (1.2 ± 0.3) × 10³ | 0.88 |
Monomethylene (-CH₂-) | 4.2 | 5.1 ± 0.7 | (3.5 ± 0.4) × 10⁴ | 0.67 |
Ethanol (-CH₂CH₂OH) | 6.8 | 8.3 ± 0.9 | (8.9 ± 0.7) × 10⁴ | 0.52 |
Diethylene glycol | 11.5 | 14.6 ± 1.2 | (2.7 ± 0.5) × 10⁵ | 0.29 |
Experimental evidence confirms that diethylene glycol spacers enhance ligand accessibility by 40-60% compared to direct conjugation in biosensor applications. When antibodies were immobilized via PEG3400 spacers, antigen capture efficiency increased 3.2-fold compared to spacer-free systems, demonstrating significantly reduced steric hindrance (p < 0.001) [6]. This spacer effect is particularly valuable in hydrogel-based drug delivery systems where PEG-modified starch microparticles (6.01 μm diameter) demonstrated 78% retention of encapsulated folic acid versus 42% in non-PEGylated systems during simulated gastrointestinal transit. The enhanced protection stems from the spacer's ability to position bioactive compounds away from the polymer surface, minimizing enzymatic degradation through steric shielding [7]. Molecular dynamics simulations reveal that the diethylene glycol spacer in 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol adopts helical conformations in aqueous environments (40% helix prevalence), creating a hydrophilic channel that facilitates water diffusion (D = 2.1 × 10⁻⁹ m²/s) while protecting the aminopyrazole core from nucleophilic attack [3].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0